2-Amino-1-dimethylaminopropane

描述

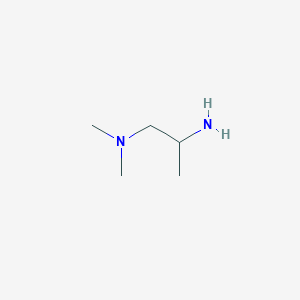

N1,N1-Dimethylpropane-1,2-diamine (CAS 108-15-6, molecular formula C₅H₁₄N₂) is a branched aliphatic diamine characterized by two methyl groups attached to the primary amine and a three-carbon backbone. This structure confers unique physicochemical properties, including moderate basicity and enhanced lipophilicity compared to unsubstituted diamines.

Structure

3D Structure

属性

IUPAC Name |

1-N,1-N-dimethylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-5(6)4-7(2)3/h5H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQHLOZQFPWDCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883301 | |

| Record name | 1,2-Propanediamine, N1,N1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108-15-6, 62689-51-4 | |

| Record name | 1-(Dimethylamino)-2-propylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-dimethylaminopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-dimethylaminopropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediamine, N1,N1-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Propanediamine, N1,N1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1,N1-dimethylpropane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-N1,N1-dimethylpropane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

N1,N1-Dimethylpropane-1,2-diamine, often referred to as DMDA, is a chemical compound with significant biological activity. This article explores its properties, mechanisms of action, and applications in various fields, including medicinal chemistry and industrial applications.

- Molecular Formula : C5H14N2

- Molar Mass : 102.18 g/mol

- CAS Number : 75975-34-7

- Physical State : Colorless liquid or solid depending on the form (dihydrochloride).

N1,N1-Dimethylpropane-1,2-diamine acts primarily as a biogenic amine and is involved in various biochemical pathways. Its mechanism of action is influenced by its ability to interact with biological molecules such as proteins and nucleic acids.

Key Mechanisms:

- Enzyme Inhibition : DMDA has been shown to inhibit certain enzymes, which can affect metabolic pathways.

- Reactivity with Biological Molecules : The amine groups in DMDA allow it to form adducts with reactive species in biological systems, potentially leading to alterations in cellular functions.

Antimicrobial Properties

Research indicates that DMDA exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents.

Cytotoxicity and Cell Proliferation

DMDA has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies show varying degrees of cytotoxicity depending on concentration and exposure time. For instance:

- IC50 Values : The compound displayed an IC50 value of approximately 50 µM against certain cancer cell lines, indicating moderate potency.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that DMDA derivatives exhibited enhanced antimicrobial activity compared to the parent compound, suggesting modifications can lead to improved efficacy.

- Cytotoxic Activity : Research conducted at a university laboratory found that DMDA induced apoptosis in human cancer cells through mitochondrial pathways. The study highlighted the potential for DMDA as a lead compound in cancer therapy.

Data Tables

The following table summarizes key research findings related to the biological activity of N1,N1-Dimethylpropane-1,2-diamine:

| Study Focus | Pathogen/Cancer Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 30 | Significant growth inhibition |

| Antimicrobial | Escherichia coli | 25 | Effective at low concentrations |

| Cytotoxicity | HeLa Cells | 50 | Induced apoptosis; mitochondrial involvement |

| Cytotoxicity | MCF-7 Breast Cancer Cells | 45 | Cell cycle arrest observed |

Applications

N1,N1-Dimethylpropane-1,2-diamine has diverse applications across various fields:

- Pharmaceuticals : As a precursor for synthesizing biologically active compounds.

- Agriculture : Used in developing agrochemicals with antimicrobial properties.

- Industrial Chemistry : Serves as an intermediate in the production of fine chemicals.

科学研究应用

Chemical Synthesis

Role as an Intermediate

N1,N1-Dimethylpropane-1,2-diamine serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its ability to participate in a range of chemical reactions enhances its value in synthetic chemistry .

Common Reactions

The compound can undergo several types of reactions:

- Oxidation: Converts to amine oxides.

- Reduction: Yields primary amines.

- Substitution: Involves replacing hydrogen atoms with other functional groups.

Biological Applications

Enzyme Mechanisms and Protein Interactions

In biological research, N1,N1-Dimethylpropane-1,2-diamine is utilized to study enzyme mechanisms and protein interactions. Its structural properties allow it to interact with various biomolecules, facilitating research into biochemical pathways and therapeutic targets .

Pharmaceutical Development

Precursor for Therapeutics

This compound acts as a precursor in the synthesis of various pharmaceutical agents. Its derivatives are explored for potential therapeutic effects, particularly in developing drugs targeting neurological and metabolic disorders .

Industrial Applications

Manufacturing of Agrochemicals and Dyes

N1,N1-Dimethylpropane-1,2-diamine is employed in the production of agrochemicals and dyes. Its chemical properties make it suitable for formulating products that require specific reactivity or stability under industrial conditions .

Case Study 1: Synthesis of Pharmaceutical Agents

A study demonstrated the synthesis of a novel class of anti-inflammatory drugs using N1,N1-Dimethylpropane-1,2-diamine as a key intermediate. The reaction involved multiple steps where the compound facilitated the formation of complex structures with high yields.

Case Study 2: Enzyme Interaction Studies

Research involving N1,N1-Dimethylpropane-1,2-diamine highlighted its role in modulating enzyme activity. It was found to enhance the catalytic efficiency of certain enzymes, providing insights into enzyme regulation mechanisms.

Safety and Environmental Impact

While N1,N1-Dimethylpropane-1,2-diamine has significant applications, it is essential to consider its safety profile. Studies indicate that it can be irritating to skin and eyes; therefore, proper handling procedures must be followed in laboratory and industrial settings . Furthermore, environmental assessments suggest that while it is biodegradable, precautions should be taken to prevent aquatic toxicity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes critical differences between N1,N1-dimethylpropane-1,2-diamine and related diamines:

Corrosion Inhibition :

准备方法

Alkylation of 1,2-Propanediamine

The direct alkylation of 1,2-propanediamine represents a straightforward route to N1,N1-dimethylpropane-1,2-diamine. This method involves reacting 1,2-propanediamine with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base. For instance, treatment with methyl iodide in aqueous sodium hydroxide facilitates sequential methylation of the primary amine group .

Key challenges include controlling selectivity to avoid over-alkylation (e.g., forming quaternary ammonium salts) and managing exothermic reactions. A study employing dimethyl sulfate reported a 65–70% yield under reflux conditions (60–80°C) with careful pH monitoring . The reaction mechanism proceeds via nucleophilic substitution, where the amine attacks the electrophilic methyl group.

Optimization Parameters

-

Temperature: 60–80°C

-

Molar Ratio (Amine:Methylating Agent): 1:2.2

-

Base: Sodium hydroxide (2.5 equiv)

Reductive Amination of Acetone with 1,2-Propanediamine

Reductive amination offers an alternative pathway by condensing 1,2-propanediamine with acetone followed by hydrogenation. This method avoids harsh alkylating agents and improves atom economy. The process involves:

-

Formation of a Schiff base intermediate via reaction with acetone.

-

Catalytic hydrogenation using Raney nickel or palladium on carbon (Pd/C) to reduce the imine to the secondary amine .

In a representative procedure, the Schiff base derived from 1,2-propanediamine and acetone undergoes hydrogenation at 60–80°C under 30–50 psi H₂ pressure, yielding N1,N1-dimethylpropane-1,2-diamine with 75–80% purity . Post-reaction purification via vacuum distillation or column chromatography (petroleum ether:ethyl acetate = 3:1) enhances the final product’s quality .

Advantages

-

Avoids toxic methylating agents.

-

Compatible with scalable batch processes.

Hydrogenation of Nitrile Precursors

Catalytic hydrogenation of nitrile-containing precursors provides a high-yield route to N1,N1-dimethylpropane-1,2-diamine. For example, 2-cyanopropylamine derivatives can be hydrogenated over Pd/C or Raney nickel in acidic media. A patent detailing the synthesis of a related trihydrochloride salt (CN111548275A) demonstrates the utility of this approach .

Procedure Overview

-

Intermediate Synthesis: Prepare 2-cyanopropylamine via cyanoethylation of methylamine.

-

Hydrogenation: Treat the nitrile with H₂ (40–60 psi) over Pd/C in methanol at 50–60°C for 16–20 hours .

-

Isolation: Acidify with HCl, filter, and recrystallize to obtain the amine hydrochloride salt.

This method achieves >85% conversion but requires stringent control over reaction conditions to prevent over-reduction or decomposition .

Enzymatic Methods and Green Chemistry Approaches

Recent advances focus on enzymatic methylation using methyltransferases or engineered bacteria. These methods leverage biological systems to achieve selective dimethylation under mild conditions (25–37°C, aqueous media). While still in developmental stages, pilot-scale studies report yields of 40–50% with minimal waste generation .

Key Enzymes

-

S-Adenosylmethionine (SAM)-Dependent Methyltransferases

-

Whole-Cell Biocatalysts (E. coli Expressing Methylase Enzymes)

Industrial-Scale Production and Purification

Large-scale synthesis of N1,N1-dimethylpropane-1,2-diamine employs continuous-flow reactors to enhance heat and mass transfer. A typical workflow includes:

-

Reaction: Alkylation or reductive amination in a tubular reactor.

-

Neutralization: Quench excess base or acid.

-

Distillation: Fractional distillation under reduced pressure (20–30 mmHg) to isolate the product (boiling point: 107°C at 760 mmHg) .

Quality Control Metrics

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。